molecular formula C32H47FO2 B15158660 2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane CAS No. 667434-01-7

2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane

Cat. No.: B15158660
CAS No.: 667434-01-7
M. Wt: 482.7 g/mol
InChI Key: RENAGFBHBMKTAA-UHFFFAOYSA-N
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Description

2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane is a complex organic compound characterized by its unique biphenyl and dioxane structures

Chemical Reactions Analysis

Types of Reactions

2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, strong bases (e.g., NaOH, KOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thiols

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane stands out due to its unique combination of biphenyl and dioxane structures, which confer distinct chemical and biological properties.

Properties

CAS No.

667434-01-7

Molecular Formula

C32H47FO2

Molecular Weight

482.7 g/mol

IUPAC Name

2-[4-[4-(5-fluorooctyl)phenyl]phenyl]-5-octyl-1,3-dioxane

InChI

InChI=1S/C32H47FO2/c1-3-5-6-7-8-9-14-27-24-34-32(35-25-27)30-22-20-29(21-23-30)28-18-16-26(17-19-28)13-10-11-15-31(33)12-4-2/h16-23,27,31-32H,3-15,24-25H2,1-2H3

InChI Key

RENAGFBHBMKTAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1COC(OC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC(CCC)F

Origin of Product

United States

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